[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione
Description
The study of nih.govmdpi.comnih.govTriazolo[4,3-b]pyridazine-3(2H)-thione is a specialized area within the broader field of heterocyclic chemistry. Its investigation offers insights into the synthesis of novel compounds with potential applications in various scientific domains.
Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are particularly prominent in numerous natural products and synthetic drugs. nih.gov The nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine system, as a fused bicyclic heterocycle, represents a complex and intriguing area of study. Research in this domain contributes to the fundamental understanding of reaction mechanisms, structural properties, and the synthesis of new chemical entities.
The fusion of a 1,2,4-triazole (B32235) ring with a pyridazine (B1198779) ring creates a scaffold with unique electronic and steric properties that have garnered considerable academic interest. The 1,2,4-triazole moiety is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. nih.gov The pyridazine ring, another important heterocycle, is also a component of various biologically active molecules.
The combination of these two rings into a rigid, fused system like nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine has been explored for its potential in medicinal chemistry. nih.govrsc.org For instance, derivatives of this scaffold have been investigated as anxiolytic agents, antihypertensive agents, and for the treatment of asthma. sci-hub.se The unique chemical structure and the diverse biological properties of this fused system continue to drive academic inquiry into its potential applications. nih.gov
The synthesis of nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine derivatives has been a subject of chemical research for several decades. Early synthetic routes often involved the cyclization of a substituted pyridazine precursor. A common strategy involves the use of 3-chloro-6-hydrazinopyridazine (B91096) as a key intermediate. epa.gov This intermediate can be reacted with various reagents to construct the fused triazole ring. For example, its reaction with acetic acid or ethyl chloroformate has been employed to yield triazolo[4,3-b]pyridazine derivatives. epa.gov
Another historical approach involves the reaction of 3-chloro-6-hydrazinopyridazine with aldehydes to form Schiff bases, which are then treated with bromine in acetic acid to induce cyclization and form the fused triazole ring. epa.gov Over the years, synthetic methodologies have evolved, with researchers developing more efficient and versatile routes to access a wider range of derivatives of this scaffold.
Current research on the nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione scaffold and its derivatives is vibrant and multifaceted, with a strong emphasis on its applications in medicinal chemistry. The thione group at the 3-position serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds.
Recent studies have explored the synthesis of novel derivatives and their evaluation for various biological activities. For example, 6-substituted phenyl-7,8-dihydro- nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine-3(2H)-thiones have been synthesized and investigated. nih.gov The parent thione can be prepared from the corresponding pyridazinone by treatment with phosphorus pentasulfide in pyridine (B92270). sci-hub.se This thione can then be converted to a methylthio derivative, which can serve as a precursor for other derivatives, although direct displacement of the thioxo group with hydrazine (B178648) has been reported to be unsuccessful. sci-hub.se
The contemporary focus remains on leveraging the unique structural features of the nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione scaffold to design and synthesize novel molecules with potential therapeutic applications.
Interactive Data Table of Selected nih.govmdpi.comnih.govTriazolo[4,3-b]pyridazine Derivatives and their Reported Activities
| Compound Name | Modification on Scaffold | Reported Activity |
| 6-[4-(1H-Imidazol-1-yl)phenyl]-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine | Trifluoromethyl group at position 3 | Investigated for cardiotonic properties |
| 6-[4-(1H-Imidazol-1-yl)phenyl]-3-(phenylmethyl)-1,2,4-triazolo[4,3-b]pyridazine | Phenylmethyl group at position 3 | Investigated for cardiotonic properties |
| 6-substituted phenyl-7,8-dihydro- nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine-3(2H)-thiones | Substituted phenyl group at position 6 | Synthesized and characterized |
| 6-chloro-3-methyl-1,2,4-triazolo[4,3-b]pyridazine | Chlorine at position 6, methyl at position 3 | Intermediate in synthetic studies |
Structure
3D Structure
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-8-7-4-2-1-3-6-9(4)5/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLJOSAQBCAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies For 1 2 3 Triazolo 4,3 B Pyridazine 3 2h Thione and Its Derivatives
Core Scaffold Synthesis Approaches
The fundamental challenge in synthesizing semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione lies in the efficient construction of the bicyclic heteroaromatic system. Various methodologies have been established to achieve this, each with its own advantages and applications.
Cyclization Reactions for Triazolo-Pyridazine Ring Formation
A primary strategy for forming the triazolo-pyridazine ring system is through intramolecular cyclization. This often involves a precursor that already contains the pyridazine (B1198779) ring, onto which the triazole ring is fused. A common method involves the use of a 3-hydrazinopyridazine derivative which, upon reaction with a suitable one-carbon synthon, undergoes cyclization to form the triazole ring.
For instance, the reaction of 3-chloro-6-(3-thienyl)pyridazine with formic acid hydrazide in refluxing n-butyl alcohol for 48 hours yields 6-(3-thienyl)-1,2,4-triazolo[4,3-b]pyridazine. This reaction proceeds through the initial displacement of the chloro group by the hydrazide, followed by an intramolecular cyclization and dehydration to form the fused triazole ring.
Another approach involves the oxidative cyclization of hydrazones. For example, heterocyclic hydrazones can be converted to their respective fused triazole derivatives using oxidizing agents. urfu.ru This method offers a pathway to the triazolo-pyridazine scaffold under mild conditions.
Thioether Formation and Sulfur Incorporation Methods
The introduction of the thione functionality at the 3-position of the semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine ring is a critical step in the synthesis of the target compound. This can be achieved through various methods, including the reaction of a suitable precursor with a sulfurating agent.
One direct method for sulfur incorporation is the reaction of thiosemicarbazide (B42300) with 2,3-diphenylcyclopropenone. In this reaction, two equivalents of thiosemicarbazide react with the cyclopropenone in refluxing methanol (B129727) for 5 hours to afford the corresponding 1,2,4-triazolo[4,3-b]pyridazinethione derivative. semanticscholar.orgresearchgate.net This reaction is proposed to proceed via a formal [3+3]-cycloaddition mechanism. semanticscholar.orgresearchgate.net
Alternatively, a pyridazinone precursor can be converted to the corresponding pyridazinethione. This is often accomplished by treating the pyridazinone with a thionating agent like phosphorus pentasulfide.
The synthesis of S-substituted derivatives, or thioethers, is also a significant aspect of the chemistry of this scaffold. These compounds are typically prepared by the alkylation of the corresponding triazole-3-thiol.
| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| Thiosemicarbazide and 2,3-diphenylcyclopropenone | Methanol, reflux, 5h | 6,7-diphenyl- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione | 75 | semanticscholar.orgresearchgate.net |
| 4-Phenylthiosemicarbazide and 2,3-diphenylcyclopropenone | Methanol, reflux, 5h | 2-phenyl-6,7-diphenyl- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione | 70 | semanticscholar.orgresearchgate.net |
Multistep Protocols and Optimized Reaction Conditions
The synthesis of semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione and its derivatives often involves multistep reaction sequences that require careful optimization of reaction conditions to ensure high yields and purity. These protocols may begin with simple starting materials and progressively build the complex heterocyclic system.
A general multistep approach can be summarized as follows:
Formation of a substituted pyridazine: This can be achieved through various condensation reactions.
Introduction of a hydrazine (B178648) moiety: A common method is the reaction of a chloropyridazine with hydrazine hydrate (B1144303).
Cyclization to form the triazole ring: The hydrazinopyridazine is then cyclized with a one-carbon source, such as formic acid or an orthoester.
Introduction of the thione group: If not already present, the thione can be introduced by reacting a corresponding oxo-derivative with a thionating agent.
Optimization of these steps is crucial. For example, in the cyclization of 2-hydrazinopyridines with isothiocyanates to form 3-amino- semanticscholar.orgresearchgate.netnih.gov-triazolo[4,3-a]pyridines, an electrochemically induced desulfurative cyclization has been developed that avoids the need for transition metals or external oxidants. organic-chemistry.org Microwave-enhanced protocols have also been shown to be highly efficient for the synthesis of substituted pyridazines, significantly reducing reaction times.
Cyclocondensation of Hydrazinyl-Triazolo-Pyridazine Derivatives
Cyclocondensation reactions are a powerful tool for the synthesis of fused heterocyclic systems. In the context of semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazines, the cyclocondensation of a hydrazinyl-substituted pyridazine with a suitable dicarbonyl compound or its equivalent can lead to the formation of the triazole ring.
For example, 3-hydrazinopyridazine derivatives can react with various electrophilic reagents to form the fused triazole ring. The reaction of 3-hydrazino-6-phenylpyridazine (B1311097) with carbon disulfide in the presence of potassium hydroxide, followed by treatment with an alkyl halide, can yield S-alkylated triazolopyridazines.
| Starting Material | Reagent | Product | Reference |
| 3-Hydrazinyl-6-phenylpyridazine | Carbon disulfide, KOH, then RX | 3-(Alkylthio)-6-phenyl- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine |
Reaction of Thiosemicarbazides with Cyclopropenones
A notable and efficient method for the direct synthesis of the semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione scaffold is the reaction of thiosemicarbazides with cyclopropenones. This reaction provides a convergent approach to the target molecule.
Specifically, the reaction of 2,3-diphenylcyclopropenone with two equivalents of thiosemicarbazide in refluxing methanol leads to the formation of 6,7-diphenyl- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione. semanticscholar.orgresearchgate.net The proposed mechanism involves a formal [3+3]-cycloaddition. semanticscholar.orgresearchgate.net This method is advantageous as it constructs the pyridazinethione and the fused triazole ring in a single synthetic operation. The use of substituted thiosemicarbazides allows for the introduction of substituents on the triazole ring.
| Thiosemicarbazide Derivative | Cyclopropenone | Product | Yield (%) | Reference |
| Unsubstituted | 2,3-Diphenylcyclopropenone | 6,7-Diphenyl- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione | 75 | semanticscholar.orgresearchgate.net |
| 4-Phenylthiosemicarbazide | 2,3-Diphenylcyclopropenone | 2-Phenyl-6,7-diphenyl- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione | 70 | semanticscholar.orgresearchgate.net |
| 4-Methylthiosemicarbazide | 2,3-Diphenylcyclopropenone | 2-Methyl-6,7-diphenyl- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione | 72 | semanticscholar.orgresearchgate.net |
Utilization of 6-Chloropyridazin-3(2H)-thione as a Precursor
The use of pre-functionalized pyridazines, such as 6-chloropyridazin-3(2H)-thione, provides a strategic starting point for the synthesis of the target triazolo-pyridazine system. The chloro substituent serves as a good leaving group for nucleophilic substitution, while the thione group is already in place.
The synthetic route typically involves the reaction of 6-chloropyridazin-3(2H)-thione with hydrazine hydrate to form 6-hydrazinylpyridazin-3(2H)-thione. This intermediate can then undergo cyclization with a one-carbon synthon, such as formic acid, to yield the final semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione. This approach allows for the modular construction of the target molecule by first establishing the pyridazine core and then fusing the triazole ring.
Oxidative Cyclization of Pyridazinyl Hydrazones
The construction of the nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazine ring system can be effectively achieved through the oxidative cyclization of appropriate pyridazinyl hydrazone precursors. This method involves the formation of a hydrazone by condensing a hydrazinopyridazine with an aldehyde, followed by an intramolecular cyclization reaction promoted by an oxidizing agent.
One established method involves heating 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives in the presence of ferric chloride (FeCl₃) to yield the corresponding 6-chloro-3-arylidene- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazine products. researchgate.net A greener approach to this synthesis utilizes a hypervalent iodine(III) reagent as the oxidant in an aqueous medium at room temperature, which facilitates the cyclization of the pyridazinyl hydrazone intermediate. nih.gov Another related mechanism involves the aerial oxidation of hydrazone intermediates, which can lead to the formation of fused nitrogen-containing heterocyclic systems. nih.gov For instance, the intramolecular oxidative ring closure of a hydrazone derived from a 1,2,3-triazole has been accomplished using manganese dioxide (MnO₂) as the oxidant. nih.gov
Reaction of Thiocarbohydrazide (B147625) with γ-Ketoesters for Triazolopyridazine Derivatives
A notable and efficient one-pot synthesis for the nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazine core involves the reaction of thiocarbohydrazide with γ-ketoesters. researchgate.net This approach is significant as it constructs both the triazole and pyridazine rings in a single step. researchgate.net
The reaction is typically carried out by treating thiocarbohydrazide and a suitable γ-ketoester, such as the ethyl ester of a γ-ketoacid, with a base like sodium methoxide (B1231860) in anhydrous methanol. researchgate.netnih.gov The mixture is heated under reflux for an extended period, during which the reaction proceeds through the formation of an intermediate triazole which then undergoes intramolecular imine condensation. researchgate.netzsmu.edu.ua Subsequent neutralization with a dilute acid precipitates the final product, yielding 6-substituted-phenyl-7,8-dihydro- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazine-3(2H)-thiones. researchgate.netzsmu.edu.ua This method provides a direct and novel route to functionalized triazolopyridazines. researchgate.net
Derivatization Strategies for Structural Modification
S-Substitutednih.govzsmu.edu.uaresearchgate.netTriazolo[4,3-b]pyridazine Derivatives
The thione group at the 3-position of the nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazine ring system serves as a versatile handle for a variety of structural modifications through S-substitution reactions. The inherent reactivity of the thiol/thione tautomer allows for the straightforward introduction of various substituents at the sulfur atom. prepchem.com
The parent compound, 6-phenyl- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazine-3(2H)-thione, has been used as a precursor to prepare a range of novel 3-S-substituted derivatives. nih.gov This S-alkylation is a common strategy for creating libraries of analogous compounds. zsmu.edu.ua These reactions typically involve the esterification of carboxylic acids, hydrazinolysis, and the formation of the triazole-thione, followed by reactions at the S-function to yield the final derivatives. prepchem.com
Introduction of Heterocyclic Moieties (e.g., Pyrazole (B372694), Oxadiazole, Indole (B1671886), Quinoxaline)
To expand the chemical space and explore structure-activity relationships, various heterocyclic moieties can be appended to the nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazine scaffold. These additions can be made at different positions of the core structure, often through linker groups.
One common strategy involves synthesizing derivatives where heterocyclic units are attached to the 3-position via the sulfur atom. For example, 6-phenyl- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazine-3(2H)-thione can be reacted with appropriate reagents to yield products like 1-[2-(6-phenyl- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazin-3-ylsulfanyl)-acetyl]-1H-pyrazole and 5-(6-phenyl- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)- nih.govresearchgate.netmdpi.comoxadiazole derivatives. nih.gov
Another approach involves linking heterocyclic fragments to the pyridazine ring. A series of derivatives have been designed where moieties such as isoxazole, pyrazole, and thiazole (B1198619) are connected to the 8-position of the triazolopyridazine core through an oxy-phenyl linker. zsmu.edu.uazsmu.edu.ua This strategy has produced a variety of complex molecules with diverse substitution patterns. zsmu.edu.uaresearchgate.netzsmu.edu.ua
Table 1: Examples of nih.govzsmu.edu.uaresearchgate.netTriazolo[4,3-b]pyridazine Derivatives with Heterocyclic Moieties This table is interactive and allows for sorting.
| Compound Name | Attached Heterocycle | Point of Attachment | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)-N-(4-((6-methyl- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Pyrazole | C-8 of Pyridazine | zsmu.edu.uazsmu.edu.ua |
| 4-Methyl-N-(4-((6-methyl- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-2-phenylthiazole-5-carboxamide | Thiazole | C-8 of Pyridazine | zsmu.edu.uazsmu.edu.ua |
| N-(4-((6-Methyl- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-3-(thiophen-2-yl)isoxazole-5-carboxamide | Isoxazole, Thiophene | C-8 of Pyridazine | zsmu.edu.uazsmu.edu.ua |
| 1-[2-(6-phenyl- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazin-3-ylsulfanyl)-acetyl]-1H-pyrazole derivative | Pyrazole | S-3 of Triazole | nih.gov |
| 5-(6-phenyl- nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)- nih.govresearchgate.netmdpi.comoxadiazole derivative | Oxadiazole | S-3 of Triazole | nih.gov |
Spiro[cycloalkane] Derivatives of Triazolo-Pyridazines
Spirocyclic systems represent a unique three-dimensional structural modification of the triazolo-pyridazine core. The synthesis of spiro[cycloalkane] derivatives involves a multi-step sequence starting from spiro[cycloalkane]pyridazinones. nih.govmdpi.com
The key steps in this synthetic pathway are:
Thionation : The starting spiro[cycloalkane]pyridazinone is converted into its corresponding thioxo derivative. This is typically achieved by reacting the pyridazinone with a thionating agent like phosphorus pentasulfide (P₂S₅) in a suitable solvent such as toluene (B28343) under reflux conditions. nih.gov
Annulation : The resulting dihydropyridazinethione intermediate is then reacted with an acid hydrazide, for instance, benzhydrazide, in a solvent like n-butanol. mdpi.com This annulation reaction proceeds via refluxing the mixture, leading to the formation of the fused triazole ring and yielding the final 7H-spiro[ nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazin-8,1′-cycloalkane] derivatives. nih.govmdpi.com
This strategy has been successfully employed to create novel spiro-fused N-heterocycles, such as 7H-spiro[ nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazin-8,1′-cyclohexanes]. nih.govmdpi.com
Ring Expansion and Contraction Reactions of Fused Triazole Systems
Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing novel and complex ring systems that may be difficult to prepare through other methods. These reactions, such as pinacol-type rearrangements, Demyanov rearrangements, and Wolff rearrangements, involve the migration of an endocyclic bond, leading to an increase or decrease in ring size.
In the context of fused heterocyclic systems, these principles can be applied to construct the desired scaffold. For example, a radical ring-opening of a cyclopropanol (B106826) coupled with a 1,2,3-triazole provides a pathway to synthesize fused triazoles, effectively expanding the three-membered ring into a larger fused heterocyclic structure. Similarly, intramolecular azide-alkyne cycloaddition (IAAC) reactions are extensively used to build fused triazole systems. This reaction involves cyclizing a molecule containing both an azide (B81097) and an alkyne functionality, which can be viewed as a ring-forming expansion of a linear precursor into a fused bicyclic system. While specific examples of expansion or contraction of a pre-formed nih.govzsmu.edu.uaresearchgate.nettriazolo[4,3-b]pyridazine ring are not detailed, these general strategies are fundamental in the broader synthesis of diverse fused triazole heterocycles.
Functionalization at Various Positions (e.g., C-3, C-6)
The strategic functionalization of the nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-b]pyridazine core is crucial for tuning its physicochemical and biological properties. The C-3 and C-6 positions are common targets for modification, allowing for the introduction of a wide range of substituents.
One primary strategy involves the oxidative cyclization of pyridazinyl hydrazones, which directly installs substituents at the C-3 position. A series of 3-substituted- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives have been prepared by reacting heteroaryl hydrazones (formed from an aldehyde and a pyridazinohydrazine derivative) with an oxidizing agent. researchgate.net For instance, compounds bearing 2,5-dimethoxyphenyl, 2-furyl, 2-pyridyl, and 3,4,5-trimethoxyphenyl groups at the C-3 position have been synthesized and shown to be potent against the MCF-7 breast cancer cell line. researchgate.net
Further modifications can be achieved through nucleophilic substitution reactions. For example, acting on 6-chloro-3-methyl-1,2,4-triazolo[4,3-b]pyridazine with phosphorus pentachloride resulted in the unexpected substitution of the methyl group at the C-3 position with a chlorine atom. epa.gov This highlights the reactivity of the C-3 position towards functional group transformation.
The C-6 position is also a key site for derivatization, often starting from a 6-chloropyridazine precursor. This chloro-group can be displaced by various nucleophiles to introduce diverse functionalities. The synthesis of 3,6-diaryl- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-b]pyridazines exemplifies the functionalization at both C-3 and C-6, creating a scaffold for developing new therapeutic agents. nih.gov In these syntheses, various aryl groups are introduced at both positions to explore structure-activity relationships. researchgate.netnih.gov
The following table summarizes examples of functionalization at the C-3 and C-6 positions of the nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold.
| Position | Precursor/Method | Introduced Substituent(s) | Reference |
| C-3 | Oxidative cyclization of pyridazinyl hydrazones | 2,5-dimethoxyphenyl, 2-furyl, 2-pyridyl, 3,4,5-trimethoxyphenyl | researchgate.net |
| C-3 | Reaction with Phosphorus Pentachloride | Chlorine (substituting a methyl group) | epa.gov |
| C-3 & C-6 | Multi-step synthesis from pyridazine precursors | Diaryl substitutions (e.g., 3,4,5-trimethoxyphenyl at C-6 and various substituted phenyls at C-3) | nih.gov |
Linker-Mediated Derivatization
Linker-mediated derivatization involves connecting the nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-b]pyridazine core to other molecular fragments via a linker, which can be a flexible chain or a rigid unit. This strategy is widely used in drug design to position pharmacophores in optimal orientations for target binding.
The nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold itself can act as a rigid linker. In the design of antitubulin agents, it was used to replace the flexible (Z,E)-butadiene linker of combretastatin (B1194345) A-4 (CA-4) analogues. nih.gov This rigid scaffold locks the orientation of two aryl rings (A-ring and B-ring), mimicking the bioactive conformation of CA-4. researchgate.netnih.gov This approach led to the synthesis of 3,6-diaryl- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-b]pyridazines with potent antiproliferative activity. nih.gov
In other applications, flexible linkers are attached to the core scaffold to connect to other functional groups. For the development of bromodomain and extra-terminal domain (BET) inhibitors, derivatives were synthesized where an N-methylpropan-1-amine linker connected the triazolopyridazine core to an indole moiety. researchgate.net Modifications to this linker, such as adding an aryl group, were explored to optimize binding affinity. researchgate.net Similarly, in the development of c-Met inhibitors, a five-atom linker incorporating a thiazole unit was used to connect the triazolopyridazine core to a pyridine (B92270) or substituted phenyl ring. nih.gov This strategic introduction of a heterocyclic linker proved beneficial for the inhibitory activity. nih.gov
The table below illustrates different approaches to linker-mediated derivatization.
| Linker Type | Linker Structure/Concept | Attached Moieties | Application | Reference |
| Rigid Scaffold | The nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-b]pyridazine core itself | Two aryl rings (A and B rings) | Antitubulin agents | nih.gov |
| Flexible Linker | N-methylpropan-1-amine | Indole group | BRD4 Bromodomain inhibitors | researchgate.net |
| Heterocyclic Linker | Five-atom linker containing a 5-methylthiazole (B1295346) fragment | Pyridine or substituted phenyl ring | c-Met kinase inhibitors | nih.gov |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on using safer solvents, reducing waste, and employing milder reaction conditions.
A notable green synthetic procedure for nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives involves the use of a hypervalent iodine(III) reagent as the sole oxidant for the cyclization of pyridazinyl hydrazones. researchgate.net This reaction is performed in water at room temperature, making the procedure environmentally benign by avoiding hazardous solvents and high energy consumption. researchgate.net
Other green methodologies applicable to the synthesis of related triazole systems include the use of nonconventional energy sources. While not specifically detailed for nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-b]pyridazine-3(2H)-thione, general green approaches for triazole synthesis involve microwave irradiation, ultrasound, and mechanochemistry, which often lead to shorter reaction times, higher yields, and cleaner reaction profiles. mdpi.com The use of polyethylene (B3416737) glycol as a recyclable reaction medium and ceric ammonium (B1175870) nitrate (B79036) as a catalyst for oxidative cyclization represents another environmentally friendly strategy for synthesizing N-fused 1,2,4-triazoles. organic-chemistry.org These methods highlight a broader trend towards sustainable chemical synthesis that can be adapted for the target compound and its derivatives. organic-chemistry.orgrsc.org
Key green chemistry strategies are summarized in the table below.
| Green Chemistry Principle | Method/Reagent | Advantages | Reference |
| Use of Safe Solvents | Water as solvent | Environmentally benign, readily available, non-toxic | researchgate.net |
| Use of Benign Oxidants | Hypervalent iodine(III) reagent | Avoids heavy metal oxidants | researchgate.net |
| Mild Reaction Conditions | Room temperature reaction | Reduces energy consumption | researchgate.net |
| Recyclable Media | Polyethylene glycol (PEG) | Allows for reuse of the reaction medium | organic-chemistry.org |
Structural Characterization and Elucidation Methodologies
Spectroscopic Techniques
Spectroscopy is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary insights into the molecular architecture.
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For derivatives of the crpsonline.commdpi.comsci-hub.setriazolo[4,3-b]pyridazine-3(2H)-thione scaffold, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence of the heterocyclic core and the thione functionality.
In ¹H NMR spectra, a key indicator for the thione tautomer is the signal for the N-H proton of the triazole ring. In a related compound, 4-amino-5-indolyl-1,2,4-triazole-3-thione, this proton appears as a singlet at a significantly downfield chemical shift of 14.01 ppm. mdpi.com The protons on the pyridazine (B1198779) ring are expected to appear in the aromatic region of the spectrum.
¹³C NMR spectroscopy provides crucial evidence for the thione structure through the detection of the thiocarbonyl carbon (C=S). In the aforementioned indolyl-substituted triazole-3-thione, this carbon resonates at approximately 167.08 ppm. mdpi.com The other carbons of the fused heterocyclic system appear at chemical shifts consistent with their electronic environment. The structures of synthesized derivatives are routinely confirmed by both ¹H and ¹³C NMR spectral data. crpsonline.comchemprob.orgresearchgate.net
Table 1: Representative NMR Data for a crpsonline.commdpi.comsci-hub.seTriazole-3-thione Derivative
Data for 4-amino-5-indolyl-1,2,4-triazole-3-thione, a related structure. mdpi.com
| Nucleus | Chemical Shift (δ ppm) | Description |
| ¹H NMR | 14.01 | Singlet, N-H proton (triazole ring) |
| ¹³C NMR | 167.08 | Thiocarbonyl carbon (C=S) |
| ¹³C NMR | 144.93 | Triazole ring carbon |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For crpsonline.commdpi.comsci-hub.seTriazolo[4,3-b]pyridazine-3(2H)-thione, the IR spectrum would be expected to show key absorption bands corresponding to the N-H and C=S groups.
While the oxygen analogue, 6-[4-(1H-Imidazol-1-yl)phenyl]-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one, displays characteristic bands at 3410 cm⁻¹ (N-H stretch) and 1715 cm⁻¹ (C=O stretch), the thione derivative would exhibit different features. sci-hub.se The N-H stretching vibration is typically observed as a broad band in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, which is characteristic of the thione group, is expected to appear in the range of 1150-1250 cm⁻¹. For instance, in various 4-(benzylidene-amino)- crpsonline.commdpi.comsci-hub.setriazole-3-thione derivatives, the C=S stretch is reported between 1157 and 1185 cm⁻¹. nih.gov The presence of these bands, along with absorptions for C-H and C=N bonds, helps to confirm the structure. crpsonline.com
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. In both low-resolution (MS) and high-resolution mass spectrometry (HRMS), compounds are ionized and their mass-to-charge (m/z) ratio is measured.
For crpsonline.commdpi.comsci-hub.seTriazolo[4,3-b]pyridazine-3(2H)-thione, mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Studies on various derivatives of 1,2,4-triazole-3-thione and related fused systems consistently report the observation of the expected molecular ion peak, which confirms the successful synthesis of the target molecule. crpsonline.comresearchgate.net HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For example, the HRMS data for a synthesized indolyl-triazolo-thiadiazole derivative was used to confirm its elemental composition. mdpi.com Furthermore, analysis of the fragmentation patterns can provide additional structural information. nuph.edu.uasapub.org
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for the parent crpsonline.commdpi.comsci-hub.seTriazolo[4,3-b]pyridazine-3(2H)-thione is not described in the searched literature, structural data for several complex derivatives have been reported. For example, the crystal structure of 4-amino-5-indolyl-1,2,4-triazole-3-thione was determined, confirming the molecular geometry and revealing intermolecular interactions. mdpi.com Similarly, the crystal structures of various other substituted crpsonline.commdpi.comsci-hub.setriazolo[4,3-b]pyridazine derivatives have been elucidated to understand their binding modes to biological targets. researchgate.net X-ray analysis of 1,2,4-triazole-3-thione derivatives has also been used to confirm their binding mode in enzymes. nih.gov These studies collectively indicate that the fused ring system is typically planar and that the thione group and N-H proton readily participate in hydrogen bonding, which dictates the crystal packing. mdpi.comnih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to verify the empirical formula of a newly synthesized compound and assess its purity. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. For many synthesized triazole and triazolopyridazine derivatives, elemental analysis is a standard characterization method, with reported "found" values closely matching the "calculated" percentages. researchgate.netresearchgate.net
Table 2: Theoretical Elemental Composition of crpsonline.commdpi.comsci-hub.seTriazolo[4,3-b]pyridazine-3(2H)-thione
Molecular Formula: C₅H₄N₄S
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 60.055 | 39.46 |
| Hydrogen | H | 1.008 | 4.032 | 2.65 |
| Nitrogen | N | 14.007 | 56.028 | 36.84 |
| Sulfur | S | 32.06 | 32.06 | 21.05 |
| Total | 152.175 | 100.00 |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification of synthesized compounds and for monitoring the progress of chemical reactions. Thin Layer Chromatography (TLC) is commonly used for rapid qualitative analysis. For compounds related to the crpsonline.commdpi.comsci-hub.setriazolo[4,3-b]pyridazine core, TLC is often performed on silica (B1680970) gel plates, with solvent systems such as dichloromethane/methanol (B129727) (9:1) used as the mobile phase. sci-hub.se
For purification on a larger scale, column chromatography is frequently employed. urfu.ru The choice of stationary phase (e.g., silica gel) and eluent is optimized to achieve efficient separation of the desired product from starting materials and byproducts.
Investigations into Tautomerism Of 1 2 3 Triazolo 4,3 B Pyridazine 3 2h Thione
Thiol-Thione Tautomerism in Solution and Solid State
The mdpi.comnih.govresearchgate.netTriazolo[4,3-b]pyridazine-3(2H)-thione molecule can exist in two primary tautomeric forms: the thione form and the thiol form.
Thione Form: mdpi.comnih.govresearchgate.netTriazolo[4,3-b]pyridazine-3(2H)-thione, which contains a thiocarbonyl (C=S) group and a proton on one of the nitrogen atoms of the triazole ring.
Thiol Form: mdpi.comnih.govresearchgate.netTriazolo[4,3-b]pyridazin-3-ylthiol, which features a mercapto (-SH) group and an aromatic triazole ring system.
For the vast majority of related 1,2,4-triazole-3-thione derivatives, experimental evidence from X-ray crystallography and various spectroscopic methods has consistently shown that the thione tautomer is the predominant species in both the solid state and in solution. researchgate.net The stability of the thione form is often attributed to factors including greater resonance stabilization and favorable bond energies compared to the thiol isomer. For instance, X-ray analysis of various 1,2,4-triazole-3-thione derivatives confirms the presence of the C=S double bond and an N-H bond in the crystal lattice, unequivocally identifying the thione structure in the solid state.
In solution, the equilibrium can be influenced by solvent polarity. nih.gov However, even in different solvents, the thione form generally remains the major component of the tautomeric mixture. Studies using methods like HPLC-MS on related aminotriazole-thiones have successfully separated and quantified the tautomers, confirming the prevalence of the thione form.
Spectroscopic Evidence for Tautomeric Forms
Spectroscopic techniques provide definitive evidence for identifying the dominant tautomeric form of mdpi.comnih.govresearchgate.netTriazolo[4,3-b]pyridazine-3(2H)-thione. Each tautomer possesses unique structural features that result in distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: The most conclusive evidence for the thione form is the presence of a signal corresponding to the thiocarbonyl carbon (C=S). In related 1,2,4-triazole-3-thione precursors, this signal typically appears in the downfield region of the spectrum, around δ 167.08 ppm. mdpi.com The thiol tautomer would lack this signal, instead showing a carbon signal for the C-S single bond at a significantly different chemical shift.
¹H NMR: The thione form is characterized by a signal for the N-H proton. The thiol form would instead exhibit a signal for the S-H proton.
Infrared (IR) Spectroscopy:
Thione Form: A key feature in the IR spectrum is the C=S stretching vibration. This band, while sometimes weak, is characteristic of the thione tautomer. Additionally, N-H stretching and bending vibrations are expected.
Thiol Form: The spectrum for this form would be defined by a C=N stretching band within the heterocyclic ring and a weak S-H stretching absorption.
UV-Visible Spectroscopy: The thione and thiol tautomers possess different chromophoric systems. The C=S group in the thione form and the aromatic system with the C-S bond in the thiol form lead to distinct electronic transitions and, consequently, different absorption maxima (λmax) in the UV-Vis spectrum. Studies on similar triazole-thiones have utilized UV spectrophotometry to investigate the tautomeric equilibrium in various solvents.
Interactive Table: Spectroscopic Signatures of Thione-Thiol Tautomers
| Spectroscopic Method | Thione Form | Thiol Form |
| ¹³C NMR | Signal for C=S carbon (approx. 167 ppm) | Absence of C=S signal; presence of C-S signal |
| ¹H NMR | Signal for N-H proton | Signal for S-H proton |
| IR Spectroscopy | C=S stretching vibration | S-H stretching and C=N stretching vibrations |
| UV-Vis Spectroscopy | Distinct λmax due to C=S chromophore | Distinct λmax due to aromatic thiol system |
Theoretical Calculations of Tautomeric Equilibria
Quantum chemical calculations have proven to be a reliable and powerful tool for investigating tautomeric equilibria, providing insights into the relative stabilities of isomers and the energy barriers for their interconversion. nih.gov Although specific calculations for the mdpi.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine-3(2H)-thione system are not widely published, extensive theoretical studies on the parent 1,2,4-triazole-3-thione molecule offer compelling and transferable results.
Computational studies using various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with methods like B3LYP, have been employed. nih.govresearchgate.net The key findings from these gas-phase calculations are:
Relative Stability: Across all tested computational methods, the thione tautomer is consistently found to be the most stable form, with lower calculated total energy compared to the thiol tautomer. nih.govresearchgate.net
Substituent Effects: Theoretical investigations on a wide range of substituted 1,2,4-triazole-3-thiones have revealed that the nature of the substituent has no significant effect on the relative stabilities of the tautomers or the energy barriers for proton transfer. nih.gov This strongly suggests that the fusion of a pyridazine (B1198779) ring to the core triazole-thione structure would not alter the inherent preference for the thione form.
Computational Methods: The B3LYP/6-31G(d,p) level of theory has been identified as being well-suited and reliable for investigating this type of tautomerism. nih.gov
The calculated energy difference between the thione and thiol forms of the parent 1,2,4-triazole-3-thione reinforces the experimental observation that the thione is the predominant species.
Interactive Table: Calculated Relative Energies for Parent 1,2,4-Triazole-3-thione Tautomers
| Method/Basis Set | Relative Energy of Thiol Form (kcal/mol) | Reference |
| HF/6-31G(d,p) | +9.11 | nih.gov |
| MP2/6-31G(d,p) | +7.35 | nih.gov |
| B3LYP/6-31G(d,p) | +7.60 | nih.gov |
| B3LYP/6-311++G(d,p) | +7.38 | nih.gov |
Note: Positive values indicate the thiol form is higher in energy (less stable) than the thione form.
Antimicrobial Activity Studies
The fused heterocyclic system of nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine has been the subject of considerable research interest due to its wide range of pharmacological activities. Derivatives of the parent compound, nih.govnih.govjcsp.org.pkTriazolo[4,3-b]pyridazine-3(2H)-thione, have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating varying degrees of efficacy against a spectrum of bacteria, fungi, and mycobacteria.
Antibacterial Activity
Derivatives of nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine have demonstrated notable antibacterial properties. A variety of novel 3-substituted derivatives have been synthesized and subjected to preliminary antimicrobial screening, with many exhibiting good to moderate activity. jcsp.org.pk For instance, certain 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives have shown promising results when compared to standard antibiotics. mdpi.com
Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the triazolopyridazine core play a crucial role in determining the antibacterial efficacy. For example, in a series of novel triazolo[4,3-a]pyrazine derivatives, which are structurally related, the presence of specific moieties was found to be beneficial for antibacterial effects. nih.gov Some synthesized compounds showed moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. mdpi.comnih.gov One particular derivative, compound 2e in a study, exhibited superior antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the first-line antibiotic ampicillin. mdpi.comnih.gov
The introduction of halo-substituted groups has also been shown to increase growth inhibition activity, in some cases surpassing that of reference drugs like chloramphenicol. nih.gov
| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 3-Substituted nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazines | Various microorganisms | Good to moderate activity | jcsp.org.pk |
| Triazolo[4,3-a]pyrazine derivative (Compound 2e) | Staphylococcus aureus | 32 μg/mL | mdpi.comnih.gov |
| Triazolo[4,3-a]pyrazine derivative (Compound 2e) | Escherichia coli | 16 μg/mL | mdpi.comnih.gov |
| Halo-substituted 1,2,4-Triazolo-3-thiones | Various bacteria | Increased growth inhibition | nih.gov |
Antifungal Activity
The antifungal potential of nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine-3(2H)-thione derivatives has also been investigated, although in some studies, the antibacterial activity was found to be more pronounced. nih.gov Nevertheless, specific structural modifications have led to compounds with significant antifungal effects. For example, certain synthesized triazole derivatives have demonstrated strong antifungal activity against fungal species like Microsporum gypseum, with some compounds showing efficacy superior or comparable to the standard drug ketoconazole. scilit.com
In one study, synthesized compounds were tested against Candida albicans, and some exhibited moderate activity. jcsp.org.pk Another study revealed that among a series of synthesized compounds, derivatives 4 and 6 showed promising antimicrobial activities when compared to the commonly used antifungal drug, Ketoconazole. mdpi.com The fungistatic activity of related isomeric structures, such as nih.govnih.govjcsp.org.pktriazolo[1,5-b] nih.govnih.govjcsp.org.pktetrazines, has also been explored, with derivatives containing methyl, phenyl, and pyrazol-1-yl groups showing the highest activity against various dermatophytes. nih.gov
| Compound/Derivative | Fungal Strain | Activity Noted | Reference |
|---|---|---|---|
| Triazole Schiff bases | Microsporum gypseum | Activity superior or comparable to Ketoconazole | scilit.com |
| Substituted hydrazones and thiazolidinones | Candida albicans | Moderate activity | jcsp.org.pk |
| Compounds 4 and 6 | Fungi | Promising activity compared to Ketoconazole | mdpi.com |
| nih.govnih.govjcsp.org.pktriazolo[1,5-b] nih.govnih.govjcsp.org.pktetrazine derivatives | Dermatophytes (Trichophyton, Microsporum) | High fungistatic activity | nih.gov |
Antimycobacterial Activity
Research into the antimycobacterial properties of this class of compounds has yielded promising candidates for further development. Specifically, 6-Aryl-7,8-dihydro- nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine-3-thiones have been synthesized and evaluated for their inhibitory activity against Mycobacterium bovis BCG.
In these studies, the triazolopyridazine derivative IIa (6-phenyl-7,8-dihydro- nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine-3-thione) demonstrated moderate activity with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. However, its p-chloro substituted counterpart, compound IIb, was found to be inactive, highlighting the sensitivity of antimycobacterial activity to substituent changes on the aryl ring. Another related compound, 11d, was identified as the most potent against M. bovis BCG, with an MIC value of 31.25 μg/mL. nih.gov
| Compound | Mycobacterial Strain | MIC Value | Reference |
|---|---|---|---|
| 6-phenyl-7,8-dihydro- nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine-3-thione (IIa) | Mycobacterium bovis BCG | 62.5 µg/mL | |
| p-chloro substituted derivative (IIb) | Mycobacterium bovis BCG | Inactive | |
| Compound 11d | Mycobacterium bovis BCG | 31.25 μg/mL | nih.gov |
Antiviral Activity Research
The antiviral potential of the nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine scaffold has been explored against several viruses, with notable activity observed against Hepatitis A virus.
Hepatitis A Virus (HAV) Inhibition
Derivatives of nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine have been identified as promising agents for the inhibition of Hepatitis A Virus (HAV). A study focused on the synthesis of novel 3-S-substituted-6-phenyl- nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine derivatives, which were then evaluated for their antiviral activity against the MBB-cell culture adapted strain of HAV.
The research described the preparation of several series of compounds derived from the 6-phenyl- nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine-3(2H)-thione precursor. The findings revealed that some of the newly synthesized products exhibited promising antiviral activity against HAV. In a related study, another derivative, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govjcsp.org.pktriazine-3(4H)-thione (a structurally similar fused pyridazine system), was reported to show the highest effect against HAV.
Herpes Simplex Virus Type-1 (HSV-1) Inhibition
While various 1,2,4-triazole (B32235) derivatives have been investigated for their antiviral activities against a range of viruses, including Herpes Simplex Virus Type-1 (HSV-1), specific research detailing the inhibitory effects of nih.govnih.govjcsp.org.pkTriazolo[4,3-b]pyridazine-3(2H)-thione and its direct derivatives against HSV-1 is not extensively documented in the currently available literature. Studies on other triazole-based heterocyclic systems have shown that this class of compounds can possess anti-HSV-1 properties, suggesting that the nih.govnih.govjcsp.org.pktriazolo[4,3-b]pyridazine core could be a candidate for future investigation in this area. nih.gov
Anticancer Activity Investigations
Derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have primarily focused on determining their cytotoxicity against various cancer cell lines and elucidating the underlying molecular mechanisms of action, including the inhibition of key enzymes involved in cancer progression.
Numerous studies have demonstrated the in vitro anti-proliferative activity of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine analogues against a panel of human cancer cell lines. The cytotoxic efficacy of these compounds is largely dependent on the nature and position of substituents on the heterocyclic core.
One study reported the synthesis of three series of 1,2,4-triazolo[4,3-b]pyridazine analogues with different linkers (urea, amide, and sulphonamide) and evaluated their activity against K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), G361 (melanoma), and HCC827 (lung cancer) cell lines. researchgate.net Nearly all synthesized compounds showed activity against the MV4-11 cell line at concentrations below 25 µM. researchgate.net Notably, compound 8l , an amide-linked analogue, was the most active against MV4-11 with an IC50 value of 1.5 µM and also demonstrated broad-spectrum activity against all four tested cell lines. researchgate.net
Another series of 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines was designed and synthesized, showing potent antiproliferative activity. mdpi.com Compound 4q , which features a 3-amino-4-methoxyphenyl group, displayed highly potent activity against SGC-7901 (gastric cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma) cell lines with IC50 values of 0.014 µM, 0.008 µM, and 0.012 µM, respectively. mdpi.com
Furthermore, research on other derivatives has shown significant cytostatic activity in KB (human carcinoma) and HeLa (cervical cancer) cell lines. researchgate.net For these triazolopyridazines, the presence of two chlorine atoms at the C-3 and C-6 positions was found to be essential for activity. researchgate.net
Table 1: Cytotoxicity of nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8l | MV4-11 (Acute Myeloid Leukemia) | 1.5 | researchgate.net |
| 8l | K562 (Chronic Myelogenous Leukemia) | 11.2 | researchgate.net |
| 8l | G361 (Melanoma) | 21.6 | researchgate.net |
| 8l | HCC827 (Lung Cancer) | 18.4 | researchgate.net |
| 4q | SGC-7901 (Gastric Cancer) | 0.014 | mdpi.com |
| 4q | A549 (Lung Cancer) | 0.008 | mdpi.com |
| 4q | HT-1080 (Fibrosarcoma) | 0.012 | mdpi.com |
To understand the molecular basis of their anticancer effects, researchers have investigated the ability of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives to inhibit specific enzymes that play crucial roles in cancer cell proliferation and survival.
NAD(P)H:quinone oxidoreductase 2 (NQO2) is an enzyme implicated in various cellular processes, and its overexpression in certain tumors makes it a potential target for anticancer drug development. mdpi.comnih.gov A series of 1,2,4-triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their cytotoxicity against the MCF-7 breast carcinoma cell line. mdpi.comnih.gov The most potent compounds from this series, particularly those with 2,5-dimethoxyphenyl, 2-furyl, 2-pyridyl, and 3,4,5-trimethoxyphenyl substituents at the 3-position, were subjected to molecular docking studies at the active site of the NQO2 enzyme (PDB ID: 4ZVM). mdpi.comnih.gov These computational analyses were performed to understand the potential binding modes and interactions of the compounds within the NQO2 active site, suggesting that NQO2 inhibition could be a possible mechanism for their observed anticancer activity. mdpi.comnih.gov
Cyclin-dependent kinase 2 (CDK2), when complexed with cyclin A2, is a key regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy. An in silico study identified CDK2 as a probable enzymatic target for a series of synthesized pyridazine derivatives. mdpi.com This led to the in vitro evaluation of selected compounds for their ability to inhibit the CDK2/cyclin A2 complex. Several derivatives exerted good inhibitory activity. mdpi.com Specifically, compounds 11e , 11h , 11l , and 11m demonstrated significant inhibition of CDK2, with IC50 values in the nanomolar range, indicating that the anticancer effects of these compounds may be mediated, at least in part, through the disruption of cell cycle regulation via CDK2 inhibition. mdpi.com
Table 2: Inhibitory Activity of nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Derivatives Against CDK2
| Compound | CDK2 IC50 (nM) | Reference |
| 11e | 151 | mdpi.com |
| 11h | 43.8 | mdpi.com |
| 11l | 55.6 | mdpi.com |
| 11m | 20.1 | mdpi.com |
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular signaling pathways, and its dysregulation has been linked to various diseases, including cancer. researchgate.net While related heterocyclic scaffolds such as imidazo[1,2-b]pyridazines and 7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines have been investigated as GSK-3β inhibitors, a review of the available scientific literature indicates a lack of specific studies focused on the GSK-3β inhibitory activity of derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione core structure. nih.gov
Enzyme Inhibition Mechanisms in Cancer Pathways
Phosphodiesterase (PDE) Inhibition Studies
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cAMP and cGMP. Inhibitors of specific PDE families are of therapeutic interest for various conditions. The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been identified as a novel core for the development of potent and selective PDE inhibitors. nih.govresearchgate.net
Research has specifically highlighted 6-(3,4-dialkoxyphenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines as novel inhibitors of PDE4, an enzyme family highly expressed in inflammatory cells and considered a key target for treating inflammatory diseases. nih.gov Structure-activity relationship (SAR) studies revealed that the 3,4-catechol diether motif on the 6-phenyl appendage is a critical pharmacophore. nih.gov
One derivative, (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine (compound 18) , was identified as a highly potent PDE4A inhibitor. nih.govresearchgate.net Further evaluation against a panel of 21 PDE family members confirmed that this compound is highly selective for PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D). nih.gov Docking studies were also conducted to better understand how this chemotype binds to and selectively inhibits PDE4. nih.gov The potential of these compounds as probes for PDE4 activity was also assessed in various cell-based assays. nih.gov
PDE4 Inhibition and Selectivity
Derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold have been identified as novel and potent inhibitors of phosphodiesterase 4 (PDE4). nih.gov Specifically, compounds such as (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine have demonstrated high potency as PDE4A inhibitors. nih.gov When tested against a panel of 21 different phosphodiesterase family members, these analogues showed high selectivity for the PDE4 isoforms, which include PDE4A, PDE4B, PDE4C, and PDE4D. nih.gov The inhibition of PDE4 is a significant area of research as it is highly expressed in immune cells like neutrophils and monocytes, as well as in the central nervous system and lung smooth muscles. nih.gov
Investigation of Structure-Activity Relationships for PDE4 Inhibitors
Structure-activity relationship (SAR) studies have been crucial in optimizing the PDE4 inhibitory activity of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives. nih.gov Research has indicated that the pharmacophore of this class of compounds is significantly influenced by the 3,4-catechol diether motif located on the 6-phenyl appendage of the triazolopyridazine ring system. nih.gov
Key findings from SAR studies include:
The 6-phenyl appendage: Modifications to this part of the molecule are critical for potency.
Catechol diether substituents: The incorporation of various groups such as methoxy (B1213986), cyclopentyloxy, cyclopropylmethoxy, 2-difluoromethoxy, and O-3-tetrahydrofuranyl moieties on the 6-phenyl-triazolopyridazine core has been systematically explored to enhance potency and understand the structural requirements for effective PDE4 inhibition. nih.gov
Potency: Several of the synthesized analogues incorporating these modifications are among the most potent inhibitors discovered for this cellular target. nih.gov
Docking studies have also been employed to better understand how this chemotype binds to and selectively inhibits PDE4. nih.gov
| Compound/Analogue | Modification | PDE4 Inhibition Potency | Selectivity |
| (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine | O-3-tetrahydrofuranyl moiety on the 6-phenyl appendage | Highly potent | Highly selective for PDE4 isoforms (A, B, C, D) |
Central Nervous System (CNS) Activity Research
Anxiolytic Activity and Benzodiazepine (B76468) Receptor Binding Inhibition
A series of 6-(substituted-phenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines have been synthesized and evaluated for their potential anxiolytic effects. nih.gov Some of these derivatives have demonstrated activity in preclinical tests that are predictive of anxiolytic action, such as providing protection against convulsions induced by pentylenetetrazole and in the thirsty rat conflict procedure. nih.gov
Furthermore, these compounds represent a novel class that can inhibit the binding of [3H]diazepam to benzodiazepine receptors in vitro. nih.gov The ability to displace diazepam from its binding sites suggests an interaction with the benzodiazepine receptor complex, which is a key mechanism for many anxiolytic drugs. nih.govnih.gov Structure-activity correlations have been discussed in relation to their efficacy in these models and their receptor binding affinity. nih.gov
Anticonvulsant Activity
The anticonvulsant properties of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been a significant area of investigation. nih.gov A series of 6-alkoxy- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives were synthesized and screened for their activity. nih.gov
One particular compound, designated as 2r in a study, emerged as one of the most active agents with low toxicity. nih.gov This compound demonstrated significant anticonvulsant effects in the anti-maximal electroshock (MES) test, a standard model for screening anticonvulsant drugs. nih.gov It also showed oral activity against MES-induced seizures. nih.gov The search for new anticonvulsant agents is driven by the need for drugs with higher efficacy and lower toxicity than currently available treatments. nih.gov The triazole nucleus is considered an important heterocyclic structure in the design and discovery of new anticonvulsant drugs. nih.gov
| Compound | Test Model | Median Effective Dose (ED50) | Median Toxic Dose (TD50) | Protective Index (PI = TD50/ED50) |
| Compound 2r | Anti-maximal electroshock (MES) | 17.3 mg/kg | 380.3 mg/kg | 22.0 |
Other Investigated Biological Activities
Positive Inotropic Activity
Research into related triazolo-fused heterocyclic systems has explored their potential as positive inotropic agents, which are substances that increase the force of heart muscle contraction. While specific studies on the positive inotropic activity of nih.govnih.govnih.govTriazolo[4,3-b]pyridazine-3(2H)-thione itself are not detailed, the broader class of triazolo-fused heterocycles has shown promise. For instance, derivatives of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline have been synthesized and evaluated for this activity. nih.gov This suggests a potential, though not yet confirmed, avenue for investigation for the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core. The need for newer positive inotropic agents with fewer side effects, such as ventricular arrhythmias, continues to drive research in this area. nih.gov
Anti-inflammatory and Antioxidant Properties
While specific studies focusing exclusively on the antioxidant and anti-inflammatory properties of nih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine-3(2H)-thione are limited in publicly available literature, the broader classes of 1,2,4-triazole and pyridazine derivatives are well-documented for these activities. Pyridazine derivatives, for instance, have been investigated as potential anti-inflammatory agents. Similarly, various compounds incorporating the 1,2,4-triazole ring have demonstrated the ability to mitigate oxidative stress and inflammation, suggesting that the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine scaffold is a promising candidate for the development of new anti-inflammatory and antioxidant agents.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Research has shown that pyridazine-containing compounds can act as inhibitors of PTP1B. The mechanism of inhibition by some pyridazine analogues involves the catalytic oxidation of the enzyme's active site cysteine residue. Although specific inhibitory data for nih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine-3(2H)-thione derivatives against PTP1B is not extensively detailed in available research, the established activity of the parent pyridazine ring system indicates a potential avenue for exploration.
Herbicide Activity
The development of novel herbicides is crucial for modern agriculture. The triazole and pyridazine families of heterocycles have both contributed to the discovery of agrochemicals. While direct herbicidal data on nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine is scarce, studies on the isomeric nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine scaffold provide valuable insights. Research on these related compounds has demonstrated significant herbicidal activity against a variety of common weeds. For example, certain 8-chloro-3-(substituted-phenyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine derivatives have shown potent inhibition of weeds like Echinochloa crusgalli and Amaranthus retroflexus at application rates of 150 grams per hectare. nih.gov One particular compound, 8-chloro-3-(4-propylphenyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, exhibited a broad spectrum of activity, achieving approximately 50% inhibition at a lower dosage of 37.5 grams per hectare, while showing safety for crops such as corn and rice. nih.gov These findings suggest that the triazolopyridazine framework is a promising scaffold for developing new herbicides. nih.gov
Plant Growth Regulation
Compounds containing a 1,2,4-triazole moiety are well-established as potent plant growth regulators. They typically function by inhibiting the biosynthesis of gibberellin, a key plant hormone responsible for shoot elongation. This mode of action leads to desirable characteristics such as reduced plant height, increased stem thickness, and enhanced resistance to environmental stresses. While specific plant growth regulation studies on nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine-3(2H)-thione were not found, the known properties of the triazole class strongly suggest this potential. Research on other fused triazole systems, such as ( nih.govresearchgate.netresearchgate.nettriazolo[1,5-с]quinazolin-2-ylsulfanyl)carboxylic acids, has demonstrated effects on the root growth of Cucumis sativus L. (cucumber), reinforcing the potential of complex triazole derivatives in agriculture. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Analysis
The biological activity of nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the fused ring system.
Influence of Substituents on Biological Potency and Selectivity
Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine scaffold. Research into their anticancer activity has shown that substitutions at the 3- and 6-positions of the ring system are key determinants of potency.
In one study focused on developing dual c-Met/Pim-1 kinase inhibitors, it was found that a benzylidenehydrazinyl group at the 6-position was essential for antiproliferative activity. nih.gov The nature of the substituent on the benzylidene ring played a critical role; electron-donating groups, such as methoxy (OCH₃) and hydroxy (OH), generally enhanced cytotoxicity. nih.gov For instance, a derivative with a 4-hydroxy-3,5-dimethoxybenzylidene moiety exhibited potent activity against a panel of 60 cancer cell lines. nih.gov
Another study explored these derivatives as antitubulin agents by designing them as rigid analogues of Combretastatin (B1194345) A-4. The SAR analysis indicated that a 3,4,5-trimethoxyphenyl group at the 6-position (acting as the A-ring) was favorable. mdpi.com The potency was further modulated by substituents on the 3-phenyl group (the B-ring). A compound bearing a 3-amino-4-methoxyphenyl group at this position showed exceptionally high antiproliferative activity against several cancer cell lines, with IC₅₀ values in the nanomolar range, comparable to Combretastatin A-4. mdpi.com
The table below summarizes the SAR findings for different biological activities.
| Biological Target | Scaffold Position | Favorable Substituents | Unfavorable/Less Active Substituents |
| c-Met/Pim-1 Kinase | 6-position (hydrazone) | Benzylidene with electron-donating groups (e.g., -OH, -OCH₃) | Replacement of hydrazone with pyrazole (B372694) or acetohydrazide |
| Tubulin Polymerization | 6-position (A-ring) | 3,4,5-trimethoxyphenyl | - |
| Tubulin Polymerization | 3-position (B-ring) | 3-amino-4-methoxyphenyl | Unsubstituted phenyl, 4-chlorophenyl |
| Anti-Cryptosporidium | Head Group | nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine | Most other monocyclic and bicyclic heteroaryls |
These studies collectively highlight that the biological activity and selectivity of nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine derivatives can be finely tuned by strategic modification of substituents at key positions.
Role of the Thioether Linkage and Dihydroquinoline Moiety in Biological Interactions
Detailed SAR studies specifically isolating the role of a thioether linkage and a dihydroquinoline moiety for the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine-3(2H)-thione scaffold are not extensively available in the reviewed literature. However, the core structure itself, nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine-3(2H)-thione, contains a thione group (C=S). This thione is often a precursor in chemical synthesis to a thioether linkage (S-R) via S-alkylation. For example, in the synthesis of related 1,2,4-triazole derivatives, the thione is reacted with alkyl halides to introduce a variety of substituents via a flexible thioether linker. researchgate.net The properties of this linker and the nature of the appended group (R) invariably influence the compound's interaction with biological targets.
In a study on anti-Cryptosporidium agents, a lead compound contained the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine head group connected via a linker to other moieties. nih.gov While this study focused on replacing the entire head group rather than specifically analyzing the thioether linkage, it underscores the importance of the linking element in positioning the pharmacophoric groups correctly for biological activity. The absence of specific SAR data on a dihydroquinoline moiety attached to this scaffold suggests this may be a novel area for future investigation.
Exploration of Biological Activities and Structure Activity Relationships
Importance of Heterocyclic Core Modifications
Modifications to the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine core are pivotal in defining the biological activity and selectivity of its derivatives. Research has demonstrated that even minor alterations to the core or its substituents can lead to significant changes in potency and therapeutic action.
One notable strategy involves the use of the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold as a rigid linker to mimic the structure of natural products with known biological activity. For instance, in the development of antitubulin agents, this scaffold was used to replace the flexible linker in analogues of combretastatin (B1194345) A-4 (CA-4). nih.gov This modification resulted in a series of 3,6-diaryl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazines with potent antiproliferative activity. The compound designated as 4q , featuring a 3-amino-4-methoxyphenyl group, exhibited particularly high activity against several cancer cell lines. nih.gov
Furthermore, the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine core has been identified as a promising scaffold for the development of BRD4 bromodomain inhibitors, which are of interest in cancer therapy. nih.govresearchgate.net Structural studies have revealed the binding modes of these derivatives, providing a basis for the design of more potent inhibitors. nih.govresearchgate.net
In the pursuit of dual-target inhibitors, a series of nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives have been synthesized to simultaneously target c-Met and Pim-1 kinases, both of which are implicated in cancer progression. rsc.orgnih.govrsc.orgresearchgate.net Specific derivatives, such as 4g and 4a , displayed significant antiproliferative effects across a panel of 60 cancer cell lines. rsc.orgnih.govrsc.orgresearchgate.net The success of these compounds underscores the potential of the modified triazolopyridazine core in creating multi-targeting anticancer agents.
The versatility of this heterocyclic system is also evident in its potential as a source of antimicrobial agents. Certain derivatives have shown promising antimicrobial activity when compared to established drugs. researchgate.net Additionally, the scaffold is associated with a broad spectrum of other biological activities, including anxiolytic, anticonvulsant, and antiviral properties, as well as the inhibition of enzymes like LRRK2 and PDE4. nih.gov
The introduction of different linkers, such as urea, amide, and sulphonamide, to the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine core has also been explored to enhance anticancer activity. bohrium.com One such derivative, 8l , demonstrated notable activity against the MV4-11 cancer cell line. bohrium.com Further studies have shown that substitutions at the 3-position of the triazole ring with moieties like 2,5-dimethoxyphenyl, 2-furyl, 2-pyridyl, and 3,4,5-trimethoxyphenyl can confer potent activity against the MCF-7 breast cancer cell line. researchgate.net
The following tables summarize the key findings from various studies, illustrating the impact of core modifications on the biological activity of nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives.
Table 1: Anticancer Activity of 3,6-diaryl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazines as Antitubulin Agents nih.gov
| Compound | B-ring Moiety | SGC-7901 IC₅₀ (μM) | A549 IC₅₀ (μM) | HT-1080 IC₅₀ (μM) |
| 4q | 3-amino-4-methoxyphenyl | 0.014 | 0.008 | 0.012 |
| CA-4 (Reference) | - | 0.009–0.012 | 0.009–0.012 | 0.009–0.012 |
Table 2: Antiproliferative Activity of nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine Derivatives as Dual c-Met/Pim-1 Inhibitors rsc.orgrsc.orgresearchgate.net
| Compound | Mean Growth Inhibition % (GI%) | c-Met IC₅₀ (μM) | Pim-1 IC₅₀ (μM) |
| 4g | 55.84 | 0.163 ± 0.01 | 0.283 ± 0.01 |
| 4a | 29.08 | - | - |
Table 3: Anticancer Activity of nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine Analogues with Different Linkers bohrium.com
| Compound | Cancer Cell Line | IC₅₀ (μM) |
| 8l | MV4-11 | 1.5 |
| 8l | K562 | >50 |
| 8l | G361 | 21.6 |
| 8l | HCC827 | 10.1 |
Computational Chemistry Approaches In 1 2 3 Triazolo 4,3 B Pyridazine 3 2h Thione Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein at the atomic level, allowing researchers to characterize the behavior of small molecules in the binding site of target proteins.
Prediction of Ligand-Target Interactions (e.g., NQO2, PDE4, CDK2)
Molecular docking studies have been instrumental in identifying and optimizing zsmu.edu.uanih.govpensoft.nettriazolo[4,3-b]pyridazine derivatives as inhibitors of various enzymes implicated in disease. For instance, derivatives of this scaffold have been investigated as potential inhibitors of NAD(P)H:quinone oxidoreductase 2 (NQO2), a cytosolic enzyme linked to carcinogenesis. Docking studies of potent 1,2,4-triazolo[4,3-b]pyridazine (B1296867) analogues into the active site of the NQO2 enzyme (PDB ID: 4ZVM) have revealed favorable binding energies, with docking scores ranging from -6.69 to -8.00 kcal/mol, suggesting a strong binding affinity. researchgate.net
The zsmu.edu.uanih.govpensoft.nettriazolo[4,3-b]pyridazine scaffold has also been identified as a promising framework for the development of inhibitors for other therapeutic targets, including phosphodiesterase 4 (PDE4) and cyclin-dependent kinase 2 (CDK2). nih.gov While specific docking studies for zsmu.edu.uanih.govpensoft.netTriazolo[4,3-b]pyridazine-3(2H)-thione against PDE4 and CDK2 are not extensively detailed in the available literature, the general applicability of this scaffold suggests its potential for interaction. For example, molecular docking of various heterocyclic compounds, including pyridine (B92270) and pyrazole (B372694) derivatives, into the active site of CDK2 has been shown to be a valid approach for identifying potential inhibitors. nih.gov
Assessment of Binding Affinity and Key Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The assessment of binding affinity and the identification of key intermolecular interactions are crucial outcomes of molecular docking studies. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the ligand-protein complex.
The following table summarizes representative key interactions observed in molecular docking studies of zsmu.edu.uanih.govpensoft.nettriazolo[4,3-b]pyridazine derivatives with their targets.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| NQO2 | Not specified | Hydrogen Bonding | researchgate.net |
| BRD4 BD1 | WPF motif | Hydrophobic, Hydrogen Bonding | researchgate.net |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations are valuable for predicting various molecular properties, including reactivity and the relative stability of different conformations and tautomers.
Prediction of Reactivity Profiles
DFT calculations can be employed to determine global chemical reactivity descriptors, which provide insights into the chemical behavior of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. The HOMO-LUMO gap is a particularly important parameter, as a smaller gap suggests higher reactivity.
For derivatives of 1,2,4-triazole (B32235), DFT calculations have been used to analyze reactivity descriptors to identify nucleophilic regions where interactions are likely to occur. The partially negative charge on the nitrogen atoms of the 1,2,4-triazole ring, as determined by DFT, suggests a predisposition for electrophilic addition reactions.
Conformation and Tautomerism Studies
The zsmu.edu.uanih.govpensoft.nettriazolo[4,3-b]pyridazine-3(2H)-thione core can exist in different tautomeric forms, primarily the thione and thiol forms. DFT calculations are a reliable method for investigating the relative stabilities of these tautomers. Studies on the parent 1,2,4-triazole-3-thione have shown that the thione form is the most stable tautomer in the gas phase across various levels of theory.
The stability of tautomers can be influenced by the solvent. For 5-(aryl)-4-(methyl, amino)-1,2,4-triazole-3(2H)-thiones, quantum chemical calculations have indicated that while the thione tautomer is most stable in the gas phase and aprotic solvents, the thiol tautomer can predominate in polar, proton-donor solvents. zsmu.edu.ua This shift in equilibrium is attributed to the stabilizing effect of solvation on the NH-tautomers. zsmu.edu.ua
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the time-dependent behavior of a molecular system, providing a more dynamic picture of ligand-protein interactions than static docking models.
While specific MD simulation studies focused solely on zsmu.edu.uanih.govpensoft.netTriazolo[4,3-b]pyridazine-3(2H)-thione are not widely reported, MD simulations have been successfully applied to study the dynamic behavior and stability of complexes involving substituted 1,2,4-triazole derivatives and their target proteins. pensoft.net These simulations can assess the conformational stability of a ligand within the active site of a protein over time and analyze the persistence of key interactions, such as hydrogen bonds. For example, MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives with the estrogen-related receptor α (ERRα) have been used to evaluate the structural stability of the complexes and identify key residues contributing to binding affinity. mdpi.com Such studies provide valuable information on the dynamic nature of the binding process and can help refine the design of more effective inhibitors.
In Silico ADMET and Drug-Likeness Predictions
In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic and safety profile is paramount. In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable for this purpose. These computational methods allow for the rapid and cost-effective screening of large libraries of molecules, identifying candidates with favorable drug-like properties and flagging those with potential liabilities long before they reach preclinical testing. For derivatives of the researchgate.netbenthamscience.comacs.orgtriazolo[4,3-b]pyridazine scaffold, several studies have utilized such predictive models to evaluate their potential as therapeutic agents.
Research into a variety of researchgate.netbenthamscience.comacs.orgtriazolo[4,3-b]pyridazine derivatives has indicated that this class of compounds can exhibit promising drug-like and pharmacokinetic characteristics. rsc.org For instance, certain derivatives have been shown to possess good drug-ability and favorable pharmacokinetic profiles in computational analyses. rsc.org These studies are crucial in guiding the synthesis and further development of new chemical entities based on this heterocyclic system.
The evaluation of drug-likeness is often guided by established principles such as Lipinski's Rule of Five. This rule posits that orally administered drugs generally possess a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. While specific ADMET data for researchgate.netbenthamscience.comacs.orgTriazolo[4,3-b]pyridazine-3(2H)-thione is not extensively detailed in the public domain, studies on analogous structures, such as researchgate.netbenthamscience.comacs.orgtriazolo[4,3-c]quinazolines, have shown that derivatives can be designed to adhere to these rules, thereby predicting good oral bioavailability. nih.gov
A comprehensive in silico ADMET and drug-likeness assessment typically involves the calculation of a wide range of physicochemical and pharmacokinetic parameters. These predictions help to build a holistic view of a compound's potential behavior in a biological system.
Table 1: Representative In Silico ADMET and Drug-Likeness Parameters for researchgate.netbenthamscience.comacs.orgTriazolo[4,3-b]pyridazine Derivatives
| Parameter | Predicted Value/Range | Implication |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five, favoring oral bioavailability. |
| LogP | < 5 | Optimal lipophilicity for membrane permeability and solubility. |
| Hydrogen Bond Donors | < 5 | Contributes to good oral absorption. |
| Hydrogen Bond Acceptors | < 10 | Important for solubility and binding to biological targets. |
| Molar Refractivity (ų) | 40-130 | Influences binding interactions and bioavailability. |
| Topological Polar Surface Area (TPSA) (Ų) | < 140 | Predicts cell permeability and oral absorption. |
| Pharmacokinetic Properties (ADME) | ||
| Human Intestinal Absorption (%) | > 80% | High potential for absorption from the gastrointestinal tract. |
| Caco-2 Permeability (nm/s) | High | Indicates good intestinal epithelial cell membrane permeability. |
| Blood-Brain Barrier (BBB) Permeability | Variable | Determines potential for central nervous system activity. |
| P-glycoprotein (P-gp) Substrate/Inhibitor | No/Yes | Predicts potential for drug-drug interactions and efflux. |
| Cytochrome P450 (CYP) Inhibition | Variable | Assesses potential for metabolic drug-drug interactions. |
| Toxicity Properties | ||
| AMES Mutagenicity | Non-mutagenic | Predicts the likelihood of the compound causing DNA mutations. |
| Carcinogenicity | Non-carcinogenic | Early indicator of potential to cause cancer. |
| hERG Inhibition | Low risk | Assesses the risk of cardiac toxicity. |
| Skin Sensitization | Low potential | Predicts the likelihood of causing an allergic skin reaction. |
| Note: The values presented in this table are representative and based on computational studies of various derivatives of the researchgate.netbenthamscience.comacs.orgtriazolo[4,3-b]pyridazine scaffold. Specific values for researchgate.netbenthamscience.comacs.orgTriazolo[4,3-b]pyridazine-3(2H)-thione may vary. |
The data generated from these in silico models are instrumental in the iterative process of drug design. For the researchgate.netbenthamscience.comacs.orgtriazolo[4,3-b]pyridazine series, these predictions can guide chemists in modifying the core structure to enhance desired properties while mitigating potential risks. For example, if a derivative is predicted to be a potent inhibitor of a key CYP enzyme, structural modifications can be made to reduce this liability. Similarly, if a compound shows poor predicted oral absorption, its polarity or other physicochemical properties can be adjusted to improve this parameter. Ultimately, the use of computational chemistry approaches in ADMET and drug-likeness prediction plays a pivotal role in streamlining the development of safer and more effective drugs based on the researchgate.netbenthamscience.comacs.orgtriazolo[4,3-b]pyridazine framework.
Future Directions and Emerging Research Avenues
Design of Novel Analogues with Enhanced Selectivity and Potency
A primary focus of future research is the rational design and synthesis of new analogues with improved biological activity. By modifying the core researchgate.netvensel.orgrsc.orgtriazolo[4,3-b]pyridazine structure, scientists aim to enhance both the potency and selectivity of these compounds against specific biological targets.
One successful strategy involves replacing flexible linkers in known bioactive molecules with the rigid researchgate.netvensel.orgrsc.orgtriazolo[4,3-b]pyridazine scaffold. nih.gov For instance, a series of 3,6-diaryl- researchgate.netvensel.orgrsc.orgtriazolo[4,3-b]pyridazines were designed as analogues of Combretastatin (B1194345) A-4 (CA-4), a potent antitubulin agent. nih.gov This modification aimed to lock the molecule in a bioactive conformation, leading to compounds with significant antiproliferative activity. nih.gov One such analogue, compound 4q , which features a 3-amino-4-methoxyphenyl group, demonstrated high potency against SGC-7901, A549, and HT-1080 cancer cell lines, with IC50 values of 0.014 μM, 0.008 μM, and 0.012 μM, respectively. nih.gov
Another approach involves the synthesis of derivatives with various substituents to explore structure-activity relationships (SAR). Studies have shown that introducing different linkers such as urea, amide, and sulphonamide is crucial for anticancer activity. bohrium.com Research into a series of novel analogues found that an amide linker was the most favorable for activity against several cancer cell lines, with compound 8l being the most active against MV4-11 leukemia cells with an IC50 value of 1.5 μM. bohrium.com Furthermore, the creation of dual-target inhibitors represents a promising avenue. For example, novel triazolo[4,3-b]pyridazine derivatives have been developed as potent dual inhibitors of c-Met and Pim-1 kinases, two important targets in cancer therapy. rsc.orgnih.gov
| Compound Series | Design Strategy | Key Findings | Reference |
| 3,6-diaryl- researchgate.netvensel.orgrsc.orgtriazolo[4,3-b]pyridazines | Replacement of flexible linker in CA-4 with rigid triazolopyridazine scaffold. | Compound 4q showed potent antiproliferative activity (IC50 = 0.008-0.014 μM) against various cancer cell lines. nih.gov | nih.gov |
| Analogues with varied linkers (urea, amide, sulphonamide) | Introduction of different linkers to explore SAR. | Amide linker was most favorable; compound 8l was most active against MV4-11 cells (IC50 = 1.5 μM). bohrium.com | bohrium.com |
| Dual c-Met/Pim-1 inhibitors | Design of derivatives with pharmacophoric elements of both enzyme inhibitors. | Compound 4g displayed potent dual inhibition of c-Met (IC50 = 0.163 μM) and Pim-1 (IC50 = 0.283 μM). rsc.orgnih.gov | rsc.orgnih.gov |
| 3-substituted- researchgate.netvensel.orgrsc.orgtriazolo[4,3-b]pyridazine derivatives | Synthesis of derivatives bearing various aryl groups at the 3-position. | Compounds with 2,5-dimethoxyphenyl, 2-furyl, and 3,4,5-trimethoxyphenyl groups were most potent against the MCF-7 breast cancer cell line. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Exploration of New Biological Targets and Mechanisms of Action
A critical area for future investigation is the identification of new biological targets and the elucidation of the mechanisms through which researchgate.netvensel.orgrsc.orgtriazolo[4,3-b]pyridazine derivatives exert their effects. While much research has focused on anticancer applications, the versatility of this scaffold suggests potential in other therapeutic areas.
Recent studies have successfully identified several key targets. For example, the CA-4 analogue 4q was found to effectively inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site, leading to cell cycle arrest at the G2/M phase and subsequent cell death. nih.gov Other research has focused on kinase inhibition. The compound 4g was identified as a dual inhibitor of c-Met and Pim-1 kinases, affecting downstream signaling pathways like PI3K/AKT/mTOR and inducing apoptosis in cancer cells. rsc.orgnih.gov The PIM-1 kinase, a proto-oncogene often overexpressed in cancers, has been a specific target for other triazolo-pyridazine analogues as well. vensel.org
Beyond kinases and structural proteins, other enzyme targets are being explored. Molecular docking studies have suggested that certain potent derivatives fit favorably within the active site of the NQO2 enzyme. researchgate.netresearchgate.net Additionally, the Smoothened (Smo) protein, a crucial component of the Hedgehog (Hh) signaling pathway implicated in triple-negative breast cancer, has been identified as a target for researchgate.netvensel.orgrsc.orgtriazolo[4,3-a]pyridine derivatives. doi.org The diverse range of known targets underscores the potential for discovering novel mechanisms and applications for this class of compounds. nih.gov
Advanced Computational Modeling for De Novo Design and Optimization
Computational chemistry is becoming an indispensable tool for accelerating drug discovery. Future research on researchgate.netvensel.orgrsc.orgtriazolo[4,3-b]pyridazine derivatives will increasingly rely on advanced computational modeling for the de novo design of new molecules and the optimization of existing leads.
Molecular docking is a widely used technique to predict the binding orientation of small molecules to their protein targets. This method has been instrumental in understanding how novel researchgate.netvensel.orgrsc.orgtriazolo[4,3-b]pyridazine derivatives interact with the active sites of targets like the NQO2 enzyme, tubulin, c-Met, and Pim-1 kinase. researchgate.netrsc.orgnih.gov For instance, docking studies showed that potent compounds could fit into the colchicine binding site on microtubules, explaining their antitubulin activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. A 3D-QSAR model was successfully generated for a series of triazolo-pyridazine analogues as PIM-1 kinase inhibitors. vensel.org This model yielded high correlation coefficients, indicating its strong predictive power for designing new compounds with enhanced inhibitory activity. vensel.org The insights from these models help to identify key structural features required for biological activity, guiding the synthesis of more potent and selective analogues. vensel.org Furthermore, molecular dynamics simulations are being used to study the stability of ligand-protein complexes, providing a more dynamic picture of the molecular interactions, as seen in the case of c-Met/VEGFR-2 inhibitors. nih.gov
Development of More Efficient and Sustainable Synthetic Routes
The development of environmentally friendly and efficient synthetic methods is a growing priority in chemical research. Future work on researchgate.netvensel.orgrsc.orgtriazolo[4,3-b]pyridazine and its derivatives will focus on creating more sustainable synthetic pathways.
A significant advancement in this area is the use of hypervalent iodine(III) reagents as oxidants for the oxidative cyclization step in the synthesis of the triazolopyridazine core. researchgate.netresearchgate.net This method is considered a "green" procedure because it uses water as a solvent and can be performed at room temperature, reducing energy consumption and avoiding hazardous organic solvents. researchgate.netresearchgate.net
Mechanochemistry, which involves conducting reactions by grinding solids together, represents another promising green chemistry approach. This technique has been successfully applied to the synthesis of related 1,2,4-triazole (B32235) systems, often resulting in higher yields, shorter reaction times, and a significant reduction in solvent waste compared to conventional solution-based methods. mdpi.com The application of such innovative methods to the synthesis of researchgate.netvensel.orgrsc.orgtriazolo[4,3-b]pyridazine derivatives could make their production more cost-effective and environmentally sustainable. mdpi.comzsmu.edu.ua Researchers are also exploring novel synthetic routes to create diverse isomeric structures, such as the synthesis of researchgate.netvensel.orgrsc.orgtriazolo[3,4-b] researchgate.netrsc.orgnih.govthiadiazines and researchgate.netvensel.orgrsc.orgtriazolo[3,4-b] researchgate.netrsc.orgnih.govthiadiazepines from common precursors, expanding the chemical space available for drug discovery. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione derivatives?
- Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, and time) to improve yield and purity. For example, condensation reactions involving thioglycolic acid and aldehydes in acidic media (e.g., H₂SO₄) require precise stoichiometric control to avoid side products. Purification via recrystallization (e.g., using propanol) and validation via HPLC (retention time: ~1.67 min) are critical .
- Data Interpretation : Monitor reaction progress using TLC (Rf ~0.57) and confirm purity via melting point analysis (152–154°C). Adjust reaction times (e.g., 6 hours) if incomplete conversion is observed .
Q. How should researchers characterize this compound using spectroscopic methods?
- NMR Analysis : Assign peaks systematically. For example, in H-NMR, aromatic protons appear at δ 7.10–7.55 ppm, while NH signals (e.g., thione protons) resonate near δ 12.29–13.68 ppm. C-NMR distinguishes carbonyl carbons (C=S at ~164 ppm) and heterocyclic carbons (C3 at ~54 ppm) .
- IR and MS : Confirm functional groups like C=S (IR: ~1629 cm) and molecular ions (HRMS: m/z 396.9997 for brominated analogs) .
Q. What are common impurities encountered during synthesis, and how are they identified?
- Impurity Profiling : Use HPLC (retention time: 1.67 min, k’ = 0.72) to detect unreacted intermediates or byproducts. Compare chromatograms with reference standards and quantify impurities via peak integration .
- Mitigation : Optimize recrystallization solvents (e.g., propanol) to enhance purity (64% baseline purity reported) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermal stability data for this compound?
- Kinetic Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition pathways. For analogs like TATOT, model-free methods (e.g., Kissinger equation) and isoconversional analysis (e.g., Friedman method) reconcile conflicting activation energy values .
- Mechanistic Studies : Use evolved gas analysis (EGA) to identify volatile decomposition products (e.g., NH₃, H₂S) and validate mechanisms via DFT calculations .
Q. What strategies enhance the biological activity of this compound derivatives?
- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., Cl at position 6) to improve antifungal activity. For example, 6-chloro derivatives show moderate fungistatic effects, though further optimization is required .
- Hybrid Systems : Link the triazolo-pyridazine core to quinoxaline or indole moieties to enhance π-π stacking interactions with biological targets .
Q. How can computational methods predict the electronic and optical properties of this compound?
- In Silico Tools : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict charge transfer properties. For triazole-thiones, bandgap values correlate with observed UV-Vis absorption spectra .
- Molecular Docking : Simulate binding interactions with enzymes (e.g., cytochrome P450) to prioritize derivatives for antimicrobial testing .
Q. What challenges arise in X-ray crystallography of [1,2,4]Triazolo[4,3-b]pyridazine derivatives?
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/acetonitrile) to obtain diffraction-quality crystals. For phosphonate analogs, CCDC data (e.g., 1876881) confirm planar triazole-pyridazine systems .
- Data Interpretation : Refine torsional angles (e.g., C7–N8–C9–C10) to resolve disorder in fused-ring systems .
Q. How can mechanistic studies clarify reaction pathways in triazolo-pyridazine synthesis?
- Isotopic Labeling : Track N or C in key intermediates (e.g., glycinate precursors) to map cyclization steps. Annulation reactions often proceed via nucleophilic attack at the pyridazine C3 position .
- Kinetic Profiling : Monitor reaction rates under varying temperatures/pH to identify rate-limiting steps (e.g., thiourea formation vs. ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
